2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-15(2)12-19-18-6-4-5-7-21(18)25-23(20(19)13-24)28-14-22(26)16-8-10-17(27-3)11-9-16/h8-11,15H,4-7,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXXYDQEPBHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC2=C1CCCC2)SCC(=O)C3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C27H30N3O3S
- Molecular Weight : 486.61 g/mol
- CAS Number : 499102-49-7
The compound features a tetrahydroquinoline core with a sulfanyl group and a methoxyphenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity of related compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 8.3 | 36.21 |
| Compound B | PC3 | 13.15 | 113.08 |
| Doxorubicin | HeLa | 37.5 | - |
The data indicates that derivatives of this class exhibit significant selectivity against cancer cells compared to normal fibroblast cells, suggesting a promising therapeutic window.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific proteins associated with cancer progression. Molecular docking studies have shown that the most active compounds bind effectively to proteins such as KDM5A and HER-2, which are implicated in tumor growth and metastasis.
Case Studies
-
Study on Cytotoxicity Against HeLa Cells :
A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives, including the target compound. The results demonstrated that the compound exhibited an IC50 value of 8.3 µM , indicating potent activity against cervical cancer cells while showing minimal toxicity to non-cancerous cells. -
Selectivity in Prostate Cancer :
Another investigation assessed the compound's effects on prostate cancer cell lines (PC3). The observed IC50 value was 13.15 µM , reinforcing its potential as a selective agent in treating prostate cancer with reduced side effects compared to traditional chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxyphenyl group and the tetrahydroquinoline scaffold have been explored to enhance potency and selectivity:
- Methoxy Substituents : Variations in the position and type of substituents on the methoxyphenyl ring have been linked to increased lipophilicity and improved cell membrane permeability.
- Tetrahydroquinoline Modifications : Alterations in the alkyl chain length at position 4 have shown varying degrees of cytotoxicity, indicating that steric factors play a significant role in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
A comparative analysis of structurally related tetrahydroquinoline and heterocyclic derivatives is provided below:
Key Structural and Functional Differences
- Position 2: The target compound’s 2-oxoethylsulfanyl group differs from analogues with benzylsulfanyl (), allylsulfanyl (), or amino groups ().
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound contrasts with brominated () or benzodioxin-containing () analogues, which may alter electronic properties and metabolic stability.
Physicochemical Comparisons
- Lipophilicity : The isobutyl and methoxyphenyl groups in the target compound likely increase LogP compared to ’s chromene derivative (smaller substituents) but decrease it relative to brominated analogues ().
- Solubility: The sulfanyl and carbonitrile groups may reduce aqueous solubility compared to amino-substituted compounds () but improve it relative to halogenated derivatives ().
Research Implications
- Synthetic Applications : The sulfanyl-oxoethyl linkage in the target compound could serve as a reactive handle for further derivatization, unlike ’s benzodioxin-containing analogue.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization of tetrahydroquinoline derivatives under acidic or basic conditions (e.g., using ammonium acetate or p-toluenesulfonic acid) .
- Functionalization : Introduction of the 4-methoxyphenyl-2-oxoethylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Optimize temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., K₂CO₃ or DBU) to improve yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl signals at δ 190–210 ppm) .
- Mass spectrometry : Confirm molecular weight (exact mass calculated via HRMS) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with space group ) .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- TGA/DSC : Evaluate thermal stability (decomposition temperature >200°C) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the sulfanyl group) by acquiring spectra at 25°C and −20°C .
- 2D experiments (COSY, NOESY) : Identify through-space correlations between the tetrahydroquinoline core and substituents .
- DFT calculations : Compare experimental C shifts with computed values (B3LYP/6-31G* basis set) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?
- Fragment-based design : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess impact on receptor binding .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl linker, carbonitrile group) using Schrödinger Suite .
Q. How can contradictory bioactivity results (e.g., in vitro vs. in vivo) be addressed?
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Permeability assays : Evaluate Caco-2 cell penetration to explain poor in vivo efficacy .
- Dose optimization : Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Q. What methodologies are recommended for resolving crystallographic disorder in the tetrahydroquinoline ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
